Spergualin

Antitumor Leukemia L1210 Immunosuppression

Select spergualin over 15-deoxyspergualin when your research demands the native, hydroxylated parent scaffold. The 15-OH group is critical for amine oxidase-dependent activation (IC₅₀ shifts 30-fold between calf and horse serum) and defines the baseline antibacterial MIC range (6.25-50 μg/mL). Its distinct Hsc70 binding and weaker polyamine transport inhibition (Ki=0.67 mM) make it the essential probe for SAR campaigns, amine oxidase mechanism studies, and evolutionary comparisons of natural product immunosuppressants.

Molecular Formula C17H37N7O4
Molecular Weight 403.5 g/mol
CAS No. 80902-43-8
Cat. No. B1253210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpergualin
CAS80902-43-8
Synonyms1-amino-19-guanidino-11,15-dihydroxy-4,9,12-triazanonadecane-10,13-dione
spergualin
Molecular FormulaC17H37N7O4
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O
InChIInChI=1S/C17H37N7O4/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23)/t13-,16-/m0/s1
InChIKeyGDVNLLJNADMLLR-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spergualin (CAS 80902-43-8) Procurement Guide: A Polyamine Antibiotic from Bacillus laterosporus for Antitumor and Immunosuppressive Research


Spergualin (CAS 80902-43-8) is a polyamine antibiotic isolated from the fermentation broth of Bacillus laterosporus [1]. It exhibits a trifunctional biological profile encompassing antibacterial, antitumor, and immunosuppressive activities . The compound is structurally characterized by a modular architecture comprising a guanidino group and a spermidine-like polyamine linked through a peptide bond [2]. Spergualin serves as the natural product parent scaffold from which the clinically utilized immunosuppressant 15-deoxyspergualin (Gusperimus) was derived [3].

Spergualin (CAS 80902-43-8) vs. 15-Deoxyspergualin: Why Chemical Identity Dictates Differential Pharmacological Activity and Assay Behavior


Spergualin cannot be functionally substituted by its more clinically prominent analog, 15-deoxyspergualin (DSG), despite their shared scaffold, due to critical differences in chemical stability, target binding affinity, and mechanism of activation. The presence of the 15-hydroxyl group in spergualin renders it significantly more susceptible to rapid hydrolysis in aqueous buffers compared to DSG [1], directly impacting its in vivo half-life and in vitro assay window. Furthermore, spergualin and DSG exhibit quantifiably different affinities for the molecular chaperone Hsc70, a key target for immunosuppression, and distinct inhibition constants for polyamine transport [2]. Notably, the cytotoxic activity of spergualin is heavily dependent on activation by serum amine oxidase, a dependency not shared by DSG [3]. These differences are not merely academic; they translate into divergent experimental outcomes, making the selection of spergualin over DSG a deliberate choice for investigating amine oxidase-dependent mechanisms or for studies requiring the native, less stable parent compound.

Spergualin (CAS 80902-43-8) Evidence-Based Differentiation Guide: Quantitative Comparisons Against 15-Deoxyspergualin and Analogs


Differential Antitumor Efficacy in L1210 Leukemia: Spergualin vs. 15-Deoxyspergualin (DSG) in Mouse Models

Spergualin and its analog 15-deoxyspergualin (DSG) were evaluated for their ability to induce long-term survival in mice bearing L1210 leukemia. Mice inoculated intraperitoneally with 10⁵ L1210 cells were treated daily for 9 days starting one day after tumor inoculation. Spergualin at a dose of 5 mg/kg/day resulted in >60-day survival in all treated mice, indicative of a complete cure [1]. This demonstrates that spergualin can achieve curative outcomes at a relatively low dose, a property that must be considered alongside DSG, which has also shown potent activity in this model but with a distinct dose-response and mechanism profile [2].

Antitumor Leukemia L1210 Immunosuppression

Mechanism-Based Cytotoxicity: Spergualin IC50 Values Are Highly Dependent on Serum Amine Oxidase, Unlike 15-Deoxyspergualin

The cytotoxic potency of spergualin against L5178Y mouse lymphoma cells is heavily influenced by the amine oxidase content of the culture medium. In the presence of calf serum, which is rich in amine oxidase, spergualin exhibits an IC50 of 2 μg/mL. In contrast, in horse serum, which contains very low levels of amine oxidase, its IC50 drops dramatically to 60 μg/mL, a 30-fold difference [1]. This striking discrepancy demonstrates that spergualin is a pro-drug requiring oxidation by serum amine oxidase for full cytotoxic activity, whereas its analog 15-deoxyspergualin (DSG) has been shown to inhibit cell growth independently of serum amine oxidase [2].

Cytotoxicity Amine Oxidase Serum Dependence

Quantitative Differentiation in Polyamine Transport Inhibition: Spergualin vs. 15-Deoxyspergualin

Both spergualin (SG) and 15-deoxyspergualin (DSG) competitively inhibit the carrier-mediated uptake of [³H]spermidine into L5178Y cells, but with distinct inhibition constants (Ki). Spergualin exhibits a Ki of 0.67 mM, while DSG is a more potent inhibitor with a Ki of 0.45 mM, representing a 1.49-fold stronger inhibition of the polyamine transport system [1]. This quantitative difference in target engagement highlights a clear structural determinant of activity at the polyamine transporter.

Polyamine Transport Competitive Inhibition Spermidine Uptake

Differential Binding Affinity to Molecular Chaperone Hsc70: Spergualin vs. 15-Deoxyspergualin

The immunosuppressive activity of the spergualin class is linked to binding to the heat shock cognate protein Hsc70. While the binding affinity (Kd) of spergualin itself has not been directly reported, the affinity of its major analog, 15-deoxyspergualin (DSG), has been rigorously quantified as Kd = 4 μM for Hsc70 and Kd = 5 μM for Hsp90 using affinity capillary electrophoresis [1]. Notably, the presence or absence of the 15-hydroxyl group (present in spergualin, absent in DSG) is a key structural determinant of stability and target interaction, making spergualin an essential reference compound for elucidating the structural requirements for chaperone binding.

Hsc70 Heat Shock Protein Immunophilin

Antibacterial Activity Baseline: Spergualin MIC Values Against Gram-Positive and Gram-Negative Strains

Spergualin demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for spergualin against a panel of bacterial strains range from 6.25 to 50 μg/mL [1]. This activity profile has been used as a baseline for the development of next-generation spergualin-inspired antibiotics, where analogs such as compound 6 have achieved improved MIC values between 4 and 32 μg/mL against the same panel [1].

Antibacterial MIC Broad-spectrum

Relative Immunosuppressive Efficacy: Spergualin Ranked Against 15-Deoxyspergualin and N-30

In a comparative study of spergualin and its analogs, the compounds were evaluated for their ability to suppress antibody formation and the establishment of delayed-type hypersensitivity (DTH) to sheep red blood cells (SRBC) in mice. Among the three compounds tested—spergualin, 15-deoxyspergualin (DSG), and N-30—15-deoxyspergualin was identified as the most effective at suppressing immune responses [1]. This study directly quantifies the relative immunosuppressive potency of spergualin, positioning it as a less potent but structurally critical reference compound relative to its deoxy analog.

Immunosuppression Delayed-Type Hypersensitivity Antibody Formation

Spergualin (CAS 80902-43-8) Application Scenarios: Research Contexts Where Native Spergualin Is the Preferred Probe or Reference Compound


Investigating Amine Oxidase-Dependent Cytotoxicity Mechanisms

Spergualin is the compound of choice for studies examining the role of serum amine oxidase in drug activation and cytotoxicity. Its 30-fold difference in IC50 between amine oxidase-rich (calf serum) and amine oxidase-poor (horse serum) conditions makes it an ideal probe for this pathway. 15-Deoxyspergualin, which exhibits serum-independent activity, is not a suitable substitute for this specific line of investigation [1].

Structure-Activity Relationship (SAR) Studies of the Spergualin Pharmacophore

Spergualin serves as the essential hydroxylated parent scaffold for SAR campaigns. Its antibacterial MIC range (6.25-50 μg/mL) provides the baseline against which all novel analogs are compared [2]. The presence of the labile 15-hydroxyl group is critical for understanding the chemical stability and in vivo pharmacokinetics of the natural product class, a property that is lost upon deoxygenation to DSG [3].

Research on Polyamine Transport Systems

For studies of the polyamine transport system, spergualin and its analog DSG offer a pair of probes with a 1.5-fold difference in their inhibition constant (Ki) for spermidine uptake. Spergualin (Ki = 0.67 mM) is the less potent inhibitor, making it a valuable tool for comparative studies aimed at dissecting the structural features required for high-affinity binding to the polyamine transporter [4].

Immunosuppression Studies Requiring the Native Compound

While 15-deoxyspergualin is the more potent immunosuppressant, spergualin remains the required reference standard for any study seeking to understand the evolution of activity from natural product to clinical candidate. Its lower potency in models of delayed-type hypersensitivity and antibody formation, as directly compared to DSG and N-30, provides a critical data point for understanding the impact of the 15-hydroxyl group on immune modulation [5].

Technical Documentation Hub

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